molecular formula C27H26N6O2 B2533129 N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-57-5

N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2533129
CAS No.: 955338-57-5
M. Wt: 466.545
InChI Key: STTRLABWJCKTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,5-Dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core substituted with a 2,5-dimethoxyphenyl group at the N4 position and a (4-methylphenyl)methyl (para-methylbenzyl) group at the N6 position.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2/c1-18-9-11-19(12-10-18)16-28-27-31-25(30-23-15-21(34-2)13-14-24(23)35-3)22-17-29-33(26(22)32-27)20-7-5-4-6-8-20/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTRLABWJCKTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Disassembly

The pyrazolo[3,4-d]pyrimidine core is derived from cyclocondensation of 5-amino-4-cyanopyrazole intermediates with nitrile-containing reagents. Retrosynthetically, the N4-(2,5-dimethoxyphenyl) and N6-(4-methylbenzyl) groups are introduced via nucleophilic substitution or coupling reactions on a dichloropyrazolo[3,4-d]pyrimidine precursor.

Functional Group Considerations

  • N4-Arylation : The 2,5-dimethoxyphenyl group necessitates ortho-/para-directing conditions, favoring Ullmann-type couplings or SNAr reactions.
  • N6-Alkylation : The 4-methylbenzyl moiety may be introduced via alkylation of a primary amine intermediate using 4-methylbenzyl chloride under basic conditions.

Synthetic Route 1: Cyclocondensation Followed by Chlorination and Substitution

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

Step 1: Synthesis of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbonitrile
A modified Hurd-Mori reaction cyclizes phenylhydrazine with malononitrile in ethanol under reflux, yielding the pyrazole intermediate (85–90% yield).

Step 2: Cyclocondensation to Pyrazolo[3,4-d]Pyrimidine-4,6-Diamine
Reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with triethylamine in ethanol at reflux (7 h) forms the 4,6-diamino core. Purification via recrystallization (EtOH-H2O) affords a pale yellow solid (84% yield, mp 254–256°C).

Dichlorination of the Diamine Intermediate

Step 3: Conversion to 4,6-Dichloropyrazolo[3,4-d]Pyrimidine
Treatment with phosphoryl chloride (POCl3) in anhydrous DMF at 70°C (3 h) replaces amino groups with chlorides. This step typically achieves 70–80% yield, with the dichloro intermediate isolated as a white powder.

Sequential Nucleophilic Substitutions

Step 4: N4-Arylation with 2,5-Dimethoxyaniline
The dichloro intermediate reacts with 2,5-dimethoxyaniline in DMF using sodium hydride (NaH) as a base (60°C, 12 h). Monitoring via TLC confirms selective substitution at the N4 position (yield: 65–70%).

Step 5: N6-Alkylation with 4-Methylbenzylamine
The mono-chloro intermediate undergoes alkylation with 4-methylbenzylamine in DMF at room temperature (24 h). Catalytic potassium iodide (KI) enhances reactivity, yielding the target compound after column chromatography (SiO2, ethyl acetate/hexane).

Synthetic Route 2: Sequential Amination via Dimroth Rearrangement

Formation of 4-Hydrazino Intermediate

Step 1: Dimroth Rearrangement of 4,6-Diamino Precursor
Heating the diamine core in dioxane with piperidine (6 h) induces a Dimroth rearrangement, yielding 4-hydrazino-6-aminopyrazolo[3,4-d]pyrimidine. This thermodynamically stable intermediate facilitates regioselective functionalization.

Coupling Reactions for N4 and N6 Substituents

Step 2: N4-Arylation via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of the hydrazino group with 2,5-dimethoxyphenylboronic acid (Pd(OAc)2, XPhos ligand, K3PO4) installs the aryl group at N4 (70°C, 18 h).

Step 3: N6-Alkylation via Reductive Amination
Condensation of the 6-amino group with 4-methylbenzaldehyde followed by sodium cyanoborohydride (NaBH3CN) in MeOH introduces the 4-methylbenzyl moiety (rt, 24 h).

Alternative Methods and Optimization Strategies

One-Pot Tandem Cyclization-Substitution

A streamlined approach combines cyclocondensation and substitutions in a single reactor. Using microwave irradiation (150°C, 30 min) with DMF as solvent accelerates the process, though yields remain modest (50–55%).

Solvent and Catalyst Optimization

  • Solvent Effects : Replacing DMF with NMP (N-methylpyrrolidone) improves solubility of aromatic intermediates.
  • Catalytic Systems : Pd/C (10% wt) enhances coupling efficiency for Ullmann reactions, reducing reaction times to 8 h.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H-NMR : Key signals include singlet protons for the pyrimidine ring (δ 8.19–8.23 ppm), methoxy groups (δ 3.75–3.82 ppm), and aromatic protons of the 2,5-dimethoxyphenyl moiety (δ 6.85–7.10 ppm).
  • 13C-NMR : Peaks at δ 164.4 ppm (C-4) and δ 158.9 ppm (C-6) confirm the pyrimidine core.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for the final compound. Residual solvents (DMF, POCl3) are quantified via GC-MS, adhering to ICH guidelines.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amine groups on the pyrazolo[3,4-d]pyrimidine scaffold undergo alkylation and acylation under standard conditions:

Reaction TypeReagents/ConditionsOutcome/ApplicationYield*Source
N-Alkylation Alkyl halides, NaH, DMF, RT to 80°CIntroduction of alkyl chains at N4 or N6 for enhanced lipophilicity or bioactivity~60–75%
N-Acylation Acyl chlorides, Et₃N, CH₂Cl₂, 0°C–RTFormation of amide derivatives for probing hydrogen-bonding interactions~50–65%

*Yields based on analogous pyrazolo[3,4-d]pyrimidine reactions.

Example : Treatment with methyl iodide in the presence of NaH/DMF selectively methylates the N4-amino group, forming a tertiary amine derivative. Similar conditions with benzyl bromide introduce aromatic substituents at N6.

Cross-Coupling Reactions

The phenyl group at the 1-position and aromatic substituents on N4/N6 enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagents/ConditionsOutcome/ApplicationYield*Source
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O, 80–100°CFunctionalization of aryl groups for SAR studies~70–85%
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Ar-NH₂, t-BuONa, toluene, 110°CIntroduction of amino substituents for kinase targeting~55–70%

Example : Coupling with 4-aminophenylboronic acid under Suzuki conditions introduces an amino group at the 1-phenyl position, enhancing interactions with kinase ATP-binding pockets .

Nucleophilic Substitution

The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at electron-deficient positions:

Reaction TypeReagents/ConditionsOutcome/ApplicationYield*Source
Chlorination POCl₃, DMF, refluxConversion of hydroxyl to chloro groups for further reactivity~80–90%
Amination NH₃/MeNH₂, EtOH, 60–80°CSubstitution of chloro groups with amines~65–80%

Example : Treatment with POCl₃ replaces hydroxyl groups (if present) with chlorides, enabling subsequent displacement with amines or alcohols.

Reductive Amination

The N6-[(4-methylphenyl)methyl] group facilitates reductive amination for further functionalization:

Reaction TypeReagents/ConditionsOutcome/ApplicationYield*Source
Reductive Alkylation Aldehydes, NaBH₃CN, MeOH/THF, RTIntroduction of secondary/tertiary amines~50–70%

Example : Reaction with formaldehyde and sodium cyanoborohydride modifies the N6-benzyl group to a methylated derivative, altering steric and electronic properties .

Oxidation and Reduction

The dimethoxyphenyl and benzyl groups are susceptible to oxidation:

Reaction TypeReagents/ConditionsOutcome/ApplicationYield*Source
Oxidation of Methoxy Groups BBr₃, CH₂Cl₂, −78°C → RTDemethylation to phenolic groups for hydrogen bonding~60–75%
Hydrogenation H₂, Pd/C, EtOH, 50°CReduction of unsaturated bonds for stability studies~85–95%

Mechanistic Insights

  • Kinase Inhibition : Analogous pyrazolo[3,4-d]pyrimidines inhibit kinases (e.g., CDK2) via ATP-binding site interactions. The N4-(2,5-dimethoxyphenyl) group contributes to π-stacking, while the N6-benzyl moiety occupies hydrophobic pockets.

  • Metabolic Stability : Methyl and methoxy groups reduce oxidative metabolism, as shown in microsomal studies of related compounds .

Table 2: Comparative Reactivity of Substituents

PositionReactivity ProfilePreferred Reactions
N4Electron-rich due to dimethoxyaryl groupAcylation, alkylation
N6Sterically hindered by benzyl groupReductive amination
1-PhenylActivated for cross-couplingSuzuki, Buchwald-Hartwig

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

  • Condensation Reactions: Combining with aldehydes or ketones to form larger structures.
  • Cyclization Reactions: Forming the pyrazolo[3,4-d]pyrimidine core through intramolecular cyclization.
  • Substitution Reactions: Introducing functional groups like methoxy and methyl groups via nucleophilic substitution.

Table 1: Common Synthetic Routes

Reaction Type Description Common Conditions
CondensationCombines aromatic amines with aldehydes/ketonesAcidic or basic conditions
CyclizationForms pyrazolo[3,4-d]pyrimidine coreHeat or catalytic conditions
SubstitutionIntroduces functional groupsNucleophilic/electrophilic conditions

Biological Research Applications

Biochemical Probes and Inhibitors

The compound has been investigated for its potential as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Studies have focused on its effects on various cancer cell lines and inflammatory pathways.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives, compounds demonstrated significant inhibition of tumor growth in vitro and in vivo. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Medicinal Chemistry Applications

Drug Development

Given its structural characteristics, N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is being explored for its therapeutic applications in drug development. Its potential as an inhibitor of specific molecular targets relevant to diseases such as cancer and autoimmune disorders is under investigation.

Table 2: Potential Therapeutic Targets

Target Disease Mechanism of Action
CancerInhibition of tumor growth
InflammationModulation of inflammatory pathways
Enzymatic DisordersSpecific enzyme inhibition

Industrial Applications

Advanced Materials

The compound's unique properties allow it to be utilized in the development of advanced materials. Its incorporation into polymer matrices could enhance material strength and thermal stability.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N4-(2,5-Dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 2,5-Dimethoxyphenyl (4-Methylphenyl)methyl C27H26N6O2 466.54 Electron-donating methoxy groups; lipophilic benzyl substituent
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl C24H26N6O 438.51 Increased lipophilicity (methyl groups); flexible ether chain at N6
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl C17H22N6 310.40 Compact substituents; lower molecular weight; potential for higher solubility
N4-(4-Chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chlorophenyl 2-(Cyclohexenyl)ethyl C25H25ClN6 445.0 Electron-withdrawing chlorine; bulky cycloalkenyl group at N6

Hypothetical Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target) and methyl () substituents likely stabilize interactions with hydrophobic/aromatic residues, whereas chlorine () may disrupt π-stacking or hydrogen bonding.
  • N6 Substituent Flexibility : Rigid benzyl groups (target) may favor defined binding conformations, while flexible chains (e.g., 3-methoxypropyl in ) could reduce binding efficiency.
  • Lipophilicity Trends : The cyclohexenyl-ethyl group () and para-methylbenzyl group (target) suggest higher LogP values compared to isopropyl or methoxypropyl analogs, impacting ADME profiles.

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and a pyrazolo-pyrimidine core. Its molecular formula is C22H25N5O2, and it has a molecular weight of 393.47 g/mol. The following table summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC22H25N5O2
Molecular Weight393.47 g/mol
LogP3.9417
Polar Surface Area70.226 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The compound's structure allows it to interact with ATP-binding sites on kinases, effectively blocking their activity.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves the downregulation of cyclin B1 and upregulation of p53.

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines have also been reported to possess anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models.

Research Findings:
In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition: The compound acts as an inhibitor of several kinases involved in tumor growth.
  • Cytokine Modulation: It modulates inflammatory responses by affecting cytokine production.

Comparative Analysis

The following table compares this compound with other known pyrazolo[3,4-d]pyrimidines:

Compound NameAnticancer ActivityAnti-inflammatory ActivityReferences
This compoundHighModerate
AllopurinolModerateLow
5-Amino-Pyrazolo[3,4-d]pyrimidine derivativesHighHigh

Q & A

Q. What synthetic methodologies are employed for preparing this compound, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, reacting halogenated pyrazolo[3,4-d]pyrimidine cores with substituted aromatic amines under reflux in anhydrous pyridine or DMF (6–12 hours) . Intermediates are purified via crystallization and characterized using 1H/13C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

Methodological Answer: Use ATP-competitive assays with recombinant kinases (e.g., EGFR):

  • Radiolabeled [γ-32P]ATP transfer to measure IC50 .
  • Luminescence-based ADP-Glo™ assays for high-throughput screening .
  • Counter-screening against off-target kinases (e.g., CDK2) to assess selectivity .

Q. How do structural modifications to substituents affect physicochemical properties?

Methodological Answer: The 2,5-dimethoxyphenyl group increases logP (hydrophobicity), while the 4-methylbenzyl moiety may reduce solubility. Assess via:

  • Shake-flask logP measurements (octanol/water) .
  • Solubility testing in PBS (pH 7.4) using nephelometry .

Q. What quality control criteria ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC (UV/Vis at 254 nm) for purity ≥98% .
  • 1H NMR integration to confirm substitution patterns .
  • Karl Fischer titration to limit water content (<0.5% w/w) .

Q. What are best practices for compound storage?

Methodological Answer:

  • Store lyophilized solid under argon at −20°C.
  • Use anhydrous DMSO for stock solutions; aliquot to avoid freeze-thaw cycles .
  • Monitor stability via monthly HPLC .

Advanced Research Questions

Q. How can computational models resolve contradictions between binding predictions and experimental inhibition data?

Methodological Answer: Discrepancies may arise from force field limitations. Validate models by:

  • Re-optimizing ligand geometries using DFT .
  • Running MD simulations (100 ns) to assess stability .
  • Testing solubility/aggregation via dynamic light scattering (DLS) .

Q. What isotopic labeling strategies track metabolic stability in hepatocyte models?

Methodological Answer: Incorporate deuterium at stable positions (e.g., 4-methylphenyl) via NaBD4 reduction . Use LC-MS/MS with SRM to quantify metabolites in human liver microsomes (HLM) incubated with NADPH .

Q. How can cryo-EM advance structural analysis of compound-protein interactions?

Methodological Answer: Prepare compound-protein complexes (≥5 mg/mL in low-salt buffers) . Optimize grid conditions (2–4 μM compound, 2-second blotting) and process data in RELION for <3.5 Å resolution maps .

Q. What mechanistic studies elucidate the role of N4-(2,5-dimethoxyphenyl) substitution?

Methodological Answer: Conduct SAR studies and X-ray crystallography:

  • Synthesize analogs with modified methoxy groups .
  • Co-crystallize with target kinases to identify interactions .
  • Validate via isothermal titration calorimetry (ITC) .

Q. How can machine learning predict off-target effects of analogs?

Methodological Answer: Train models on ChEMBL data using molecular fingerprints (ECFP4):

  • Apply random forests/GNNs to classify risks (e.g., hERG inhibition) .
  • Validate predictions via in vitro safety panels (e.g., Eurofins LeadProfilingScreen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.